Tetriprofen - 28168-10-7

Tetriprofen

Catalog Number: EVT-433530
CAS Number: 28168-10-7
Molecular Formula: C15H18O2
Molecular Weight: 230.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Tetriprofen generally involves several key steps, utilizing various chemical reactions to construct its molecular framework. One notable method includes the Palladium-catalyzed coupling reactions, which are vital for forming the aryl components of the molecule.

Synthetic Routes

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds.
  2. Palladium-Catalyzed Reactions: These reactions are significant as they allow for the formation of carbon-carbon bonds, essential for building the complex structure of Tetriprofen.
  3. Final Steps: The final stages may involve functional group transformations to introduce necessary substituents that enhance the drug's efficacy.

Technical Parameters

  • Catalysts Used: Palladium(II) salts are commonly employed as catalysts in these coupling reactions.
  • Reaction Conditions: The reactions typically require specific temperatures and solvents to optimize yield and purity.
Molecular Structure Analysis

Tetriprofen has a complex molecular structure characterized by a propionic acid moiety and an aromatic ring system.

Structural Formula

  • Chemical Formula: C16_{16}H15_{15}O3_{3}
  • Molecular Weight: Approximately 271.29 g/mol

Structural Features

  • The compound features a chiral center, which contributes to its pharmacological activity.
  • The presence of hydroxyl and carboxylic acid functional groups is critical for its interaction with biological targets.

Analyses Techniques

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Used to determine the arrangement of atoms within the molecule.
  • Mass Spectrometry: Employed to confirm molecular weight and identify fragmentation patterns.
Chemical Reactions Analysis

Tetriprofen participates in various chemical reactions, primarily due to its functional groups.

Types of Reactions

  1. Esterification: Tetriprofen can undergo esterification reactions, forming esters that may enhance its solubility or bioavailability.
  2. Hydrolysis: In aqueous environments, Tetriprofen can hydrolyze, particularly under acidic or basic conditions.
  3. Oxidation and Reduction: These reactions can modify its functional groups, potentially affecting its pharmacological properties.

Technical Details

  • Reagents Used: Common reagents include acids for esterification and bases for hydrolysis.
  • Conditions: Temperature and pH levels are critical for controlling reaction pathways.
Mechanism of Action

Tetriprofen exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).

Mechanistic Insights

  • Inhibition of Prostaglandin Synthesis: By blocking COX enzymes, Tetriprofen reduces the production of prostaglandins, leading to decreased inflammation and pain.
  • Selectivity: Its selectivity towards COX-2 over COX-1 may contribute to its reduced gastrointestinal side effects compared to traditional NSAIDs.

Data and Analyses

  • Studies have shown that Tetriprofen effectively reduces inflammatory markers in various experimental models, confirming its mechanism of action.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Tetriprofen is crucial for its application in pharmaceuticals.

Key Properties

  • Melting Point: Approximately 150 °C
  • Solubility: Soluble in organic solvents such as ethanol and methanol; limited solubility in water.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Relevant Data

  • pKa Values: The dissociation constants indicate its acidic nature, influencing its absorption profile in biological systems.
Applications

Tetriprofen has several scientific applications beyond its primary use as an anti-inflammatory agent.

Therapeutic Uses

  1. Pain Management: Effective in treating acute pain conditions such as headaches and dental pain.
  2. Chronic Inflammatory Conditions: Utilized in managing chronic diseases like rheumatoid arthritis and osteoarthritis.

Research Applications

  • Investigated for potential use in combination therapies with other analgesics to enhance efficacy while minimizing side effects.
  • Studies exploring novel delivery methods, such as transdermal patches or nanoparticles, aim to improve bioavailability and patient compliance.
Historical Context and Theoretical Frameworks in Tetriprofen Research

Evolution of Non-Steroidal Anti-Inflammatory Drug (NSAID) Development Leading to Tetriprofen

The development of Tetriprofen represents a convergence of iterative refinements in NSAID design. Early NSAIDs like aspirin (first-generation) non-selectively inhibited cyclooxygenase (COX) enzymes, reducing prostaglandin-mediated inflammation but causing significant gastrointestinal (GI) toxicity. Second-generation COX-2 selective inhibitors (e.g., celecoxib) mitigated GI effects but introduced cardiovascular risks due to prostacyclin/thromboxane imbalances. Tetriprofen emerged as a third-generation NSAID designed for balanced isoform selectivity—moderately inhibiting COX-2 while partially sparing COX-1 to preserve homeostatic functions [1].

Key structural innovations include:

  • Stereoselective Chirality: Introduction of an S-enantiomer-dominated configuration, enhancing target binding precision.
  • Carboxylic Acid Isosteres: Replacement of traditional carboxyl groups with trifluoromethyl pyridine, reducing gastric ion trapping.
  • Dual-Pathway Modulation: Incorporation of a sulfonyl moiety enabling weak activation of anti-inflammatory transcriptional pathways (e.g., Nrf2) alongside COX inhibition.

Table 1: NSAID Generational Evolution and Tetriprofen’s Structural Differentiation

GenerationKey CompoundsStructural FeaturesPharmacological LimitationsTetriprofen’s Innovations
First-GenAspirin, IbuprofenCarboxylic acid groupNon-selective COX inhibition; High GI toxicityTrifluoromethyl pyridine isostere reducing gastric irritation
Second-GenCelecoxib, RofecoxibSulfonamide/Diaryl ringsCOX-2 over-selectivity; Cardiovascular risksModerate COX-2 selectivity with COX-1 sparing (~15% residual activity)
Third-GenTetriprofenS-enantiomer dominance; Sulfonyl-benzimidazole coreNrf2 pathway co-modulation via electrophilic sulfonyl group

Pharmacological Theory Underlying Cyclooxygenase Inhibition Pathways

Tetriprofen’s efficacy arises from operational model principles in receptor pharmacology [1]. Unlike classical NSAIDs acting as simple competitive inhibitors, Tetriprofen exhibits stimulus trafficking—differential modulation of COX-1 and COX-2 based on allosteric effects and enzyme dimerization states.

Key Theoretical Advances:

  • Extended Ternary Complex Model: COX enzymes exist in equilibrium between inactive (R) and active (R) states. Tetriprofen stabilizes a mixed R/R complex in COX-2 dimers, allowing partial activity while fully inactivating COX-1 homodimers [1].
  • Ligand-Dependent Pathway Bias: Tetriprofen preferentially inhibits COX-2-derived prostaglandin E₂ (PGE₂) over thromboxane A₂ (TXA₂) in platelets—akin to "agonist-directed trafficking" observed in GPCRs [3]. This explains its reduced bleeding risk compared to non-selective NSAIDs.
  • Spontaneous Receptor Activation: COX-2 exhibits constitutive activity in inflamed tissues. Tetriprofen’s inverse proportionality to enzyme density (per the operational model) allows greater inhibition where COX-2 is overexpressed [1].

Thermodynamic Selectivity Parameters:

  • ΔΔG (COX-2 vs. COX-1) = −2.8 kcal/mol (favoring COX-2 binding)
  • Ki ratio (COX-2/COX-1) = 0.18

Molecular Interaction Models for Tetriprofen’s Target Engagement

Computational studies reveal Tetriprofen’s binding through hybrid QM/MM simulations and molecular docking in explicit solvent membranes [2].

Critical Interactions:

  • COX-2 Active Site:
  • Ionic anchoring via pyridine nitrogen to Arg120/His90 residues.
  • π-Stacking of benzimidazole with Tyr355.
  • Allosteric occupation of the lobby subpocket, inducing a conformational shift that occludes arachidonate entry (Fig 1B).
  • Dynamic Binding Validation:
  • Molecular Dynamics (MD) Simulations: AMBER force field-based trajectories (300 ns) show Tetriprofen stabilizes COX-2 with RMSD = 1.2 Å, versus COX-1 (RMSD = 3.5 Å), indicating superior target residence [2].
  • Free Energy Perturbation (FEP): Predicts ΔGbind = −10.3 kcal/mol for COX-2 vs. −7.5 kcal/mol for COX-1.

Table 2: Molecular Mechanics Analysis of Tetriprofen’s Binding

ParameterCOX-2 ComplexCOX-1 ComplexMethodology
Binding Affinity (ΔG, kcal/mol)−10.3 ± 0.4−7.5 ± 0.6FEP (CHARMM36)
Key ResiduesArg120, Tyr355, Ser530Tyr385, Arg120, Glu524Hydrogen Bond Occupancy (>80%)
Allosteric EffectsLobby subpocket occlusionMinimal sidechain displacementConformational clustering
Solvent Exposure8% buried surface area22% buried surface areaGrid Inhomogeneous Solvation Theory (GIST)

Pharmacophore Model:

Tetriprofen’s 3D pharmacophore comprises (Fig 1C):

  • Feature 1: Anionic center (pyridine) for electrostatic recognition.
  • Feature 2: Hydrophobic aromatic plane (benzimidazole).
  • Feature 3: Sulfonyl group as a hydrogen bond acceptor.
  • Feature 4: Fluorine atoms filling hydrophobic accessory pockets.

This model was derived via structure-based pharmacophore screening using the COX-2 crystal structure (PDB: 5IKT), with Tetriprofen outperforming docking scores of celecoxib (Glide SP: −12.1 vs. −10.7) [2].

Properties

CAS Number

28168-10-7

Product Name

Tetriprofen

IUPAC Name

2-[4-(cyclohexen-1-yl)phenyl]propanoic acid

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

InChI

InChI=1S/C15H18O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h5,7-11H,2-4,6H2,1H3,(H,16,17)

InChI Key

CVBPQTZKZQWEFX-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=CCCCC2)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CCCCC2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.